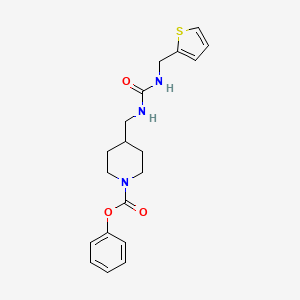

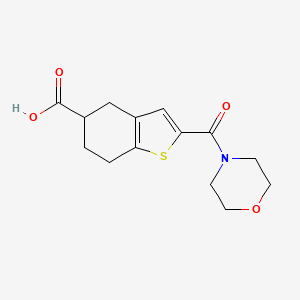

![molecular formula C19H21N3O6 B2489500 3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-52-8](/img/structure/B2489500.png)

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" typically involves multi-step organic reactions starting from furan derivatives. For example, 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions, including Mannich base formation and methyl derivative preparation. The structures of the synthesized compounds are confirmed using techniques such as elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their properties and reactivity. Techniques like IR spectroscopy, 1H-NMR, and X-ray crystallography are commonly employed. For instance, compounds incorporating tetrazolyl, dinitromethyl, and furoxan moieties, synthesized through reactions with 3,4-dicyano-furoxan, are thoroughly characterized by IR, NMR, elemental analysis, and differential scanning calorimetry (DSC), with some also analyzed using single-crystal X-ray diffraction studies (Liu et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds in this class often involves tautomeric equilibria, nucleophilic substitutions, and cyclization reactions. The reactivity can be tailored by substituting different functional groups, leading to a wide range of derivatives with varied properties. The tautomeric equilibria of thiol-thione in furan-2-yl[1,3,4]oxadiazole derivatives is an example of such chemical behavior (Koparır, Çetin, & Cansiz, 2005).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, are directly influenced by the molecular structure. The presence of functional groups like oxadiazole and furan rings contributes to the stability and solubility of these compounds. For instance, energetic compounds that combine tetrazolyl, dinitromethyl, and furoxan groups exhibit significant heats of formation and detonation performances, attributes that are closely tied to their physical properties (Liu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Antiplasmodial Activity

Heterocyclic compounds, particularly those containing oxadiazole and furan rings, have been studied for their potential in treating malaria. A study by Hermann et al. (2021) on acyl derivatives of 3-aminofurazanes, for instance, revealed that certain benzamides with specific substitution patterns on their phenyl rings showed promising antiplasmodial activity against Plasmodium falciparum strains. This highlights the significance of structural modification in enhancing biological activity Hermann et al., 2021.

Pharmacological Properties of Oxadiazole Derivatives

Oxadiazole derivatives, including those linked to furan units, have been recognized for their broad pharmacological activities. Research by Cerecetto and Porcal (2005) reviewed the medicinal chemistry of furoxans and benzofuroxans, highlighting their anti-microbial, anti-parasitic, and anticancer properties. This underscores the versatility of oxadiazole derivatives in drug development Cerecetto & Porcal, 2005.

Synthesis and Reactivity

The synthetic routes and reactivity of compounds containing oxadiazole rings are of significant interest in organic chemistry. Fershtat et al. (2016) developed a new method for preparing (5-R-1,3,4-oxadiazol-2-yl)furoxans, showcasing the potential for creating polyheterocyclic structures that incorporate oxadiazole and furoxan rings. Such studies provide insights into the synthesis of complex molecules for various applications Fershtat et al., 2016.

Leishmanicidal Activities

The structural features of oxadiazole and furan derivatives have also been explored for their potential in treating leishmaniasis. Dutra et al. (2014) synthesized novel furoxan and benzofuroxan derivatives, demonstrating significant leishmanicidal activity against Leishmania amazonensis. This research suggests that structural modifications can lead to compounds with specific biological activities, offering a pathway for developing new treatments for infectious diseases Dutra et al., 2014.

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)17(23)20-19-22-21-18(28-19)13-8-7-9-27-13/h7-11H,4-6H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUYBROZQODQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)